Cas no 203916-59-0 (Benzoic acid,2,3,4-trifluoro-5-iodo-)
Benzoic acid,2,3,4-trifluoro-5-iodo- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2,3,4-trifluoro-5-iodo-
- 2,3,4-trifluoro-5-iodobenzoic acid
- 2,3,4-trifluoro-5-iodo-benzoic acid
- 5-IODO-2,3,4-TRIFLUOROBENZOIC ACID
- Benzoic acid,2,3,4-trifluoro-5-iodo
- 203916-59-0
- SCHEMBL1562956
- Benzoic acid, 2,3,4-trifluoro-5-iodo-
- HPJYIPWVPDYSDU-UHFFFAOYSA-N
- 5-Iodo-2,3,4-trifluorobenzoicacid
- 2, 3, 4-trifluoro-5-iodobenzoic acid
- DTXSID50455561
-
- Inchi: 1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
- InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
- SMILES: IC1C(=C(C(=C(C(=O)O)C=1)F)F)F
Computed Properties
- Exact Mass: 301.90500
- Monoisotopic Mass: 301.90516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 2.40670
Benzoic acid,2,3,4-trifluoro-5-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0029VU-250mg |
Benzoic acid, 2,3,4-trifluoro-5-iodo- |
203916-59-0 | 95% | 250mg |
$523.00 | 2025-02-12 | |
| Aaron | AR0029VU-500mg |
Benzoic acid, 2,3,4-trifluoro-5-iodo- |
203916-59-0 | 95% | 500mg |
$595.00 | 2025-02-12 | |
| abcr | AB608932-250mg |
2,3,4-Trifluoro-5-iodobenzoic acid; . |
203916-59-0 | 250mg |
€385.30 | 2025-04-20 | ||
| abcr | AB608932-500mg |
2,3,4-Trifluoro-5-iodobenzoic acid; . |
203916-59-0 | 500mg |
€527.50 | 2025-04-20 | ||
| abcr | AB608932-1g |
2,3,4-Trifluoro-5-iodobenzoic acid; . |
203916-59-0 | 1g |
€717.00 | 2025-04-20 | ||
| Aaron | AR0029VU-1g |
Benzoic acid, 2,3,4-trifluoro-5-iodo- |
203916-59-0 | 95% | 1g |
$695.00 | 2025-03-07 |
Benzoic acid,2,3,4-trifluoro-5-iodo- Suppliers
Benzoic acid,2,3,4-trifluoro-5-iodo- Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on Benzoic acid,2,3,4-trifluoro-5-iodo-
Comprehensive Overview of Benzoic acid,2,3,4-trifluoro-5-iodo- (CAS No. 203916-59-0): Properties, Applications, and Market Insights
Benzoic acid,2,3,4-trifluoro-5-iodo- (CAS No. 203916-59-0) is a fluorinated and iodinated derivative of benzoic acid that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic carboxylic acids, which are known for their unique electronic properties and versatile applications. The presence of both fluorine and iodine atoms in its structure makes it particularly interesting for drug discovery and material science applications.
The molecular structure of 2,3,4-trifluoro-5-iodobenzoic acid features three fluorine atoms at the 2, 3, and 4 positions and an iodine atom at the 5 position of the benzene ring. This specific substitution pattern creates a highly polarized molecule with interesting electronic properties and reactivity. Researchers have been particularly interested in how these halogen atoms influence the compound's acidity, solubility, and biological activity.
In pharmaceutical applications, Benzoic acid,2,3,4-trifluoro-5-iodo- serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it particularly useful in the development of PET radiotracers and protein kinase inhibitors, which are hot topics in current medical research. The iodine atom in particular offers opportunities for radio-labeling applications, making this compound relevant to the growing field of molecular imaging.
The compound's applications extend to agrochemical research, where halogenated benzoic acid derivatives are being investigated for their potential as herbicides and plant growth regulators. The combination of fluorine and iodine substitutions may offer unique modes of action against plant pathogens, a subject of increasing importance as the agricultural sector seeks more sustainable pest control solutions.
From a synthetic chemistry perspective, 2,3,4-trifluoro-5-iodobenzoic acid presents interesting challenges and opportunities. The presence of multiple halogens creates specific reactivity patterns that can be exploited in cross-coupling reactions and other transformations. Recent advances in C-H activation and halogen exchange reactions have opened new possibilities for modifying this scaffold, making it a compound of interest in methodology development.
The market for halogenated benzoic acid derivatives has been growing steadily, driven by demand from the pharmaceutical and agrochemical sectors. Benzoic acid,2,3,4-trifluoro-5-iodo- occupies a niche position in this market, with specialized applications that command premium pricing. Current market trends show increasing interest in multifunctional building blocks that can streamline drug discovery processes, positioning this compound favorably for future growth.
Environmental and regulatory considerations for 2,3,4-trifluoro-5-iodobenzoic acid are important factors in its commercial development. While not classified as hazardous under current regulations, proper handling procedures should always be followed. The compound's biodegradability and ecotoxicity profile are subjects of ongoing research, particularly in light of increasing regulatory scrutiny of halogenated organic compounds.
Analytical characterization of Benzoic acid,2,3,4-trifluoro-5-iodo- typically involves a combination of HPLC, mass spectrometry, and NMR spectroscopy. The distinctive 19F NMR signature of this compound makes it particularly useful as a NMR standard or probe molecule in mechanistic studies. These analytical applications contribute to the compound's value beyond its use as a synthetic intermediate.
Future research directions for 2,3,4-trifluoro-5-iodobenzoic acid may explore its potential in metal-organic frameworks (MOFs) and other advanced materials. The combination of hydrogen bonding capability (from the carboxylic acid) and halogen bonding potential (from the iodine and fluorine atoms) makes this molecule an interesting candidate for crystal engineering applications. Such developments could open new markets in materials science and catalysis.
For researchers working with Benzoic acid,2,3,4-trifluoro-5-iodo-, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry environment, protected from light, and stored under inert atmosphere when possible. These precautions help preserve the integrity of both the aromatic system and the sensitive carbon-iodine bond.
The synthesis of 2,3,4-trifluoro-5-iodobenzoic acid typically involves sequential halogenation reactions starting from benzoic acid or its derivatives. Recent innovations in electrophilic iodination methods have improved the efficiency of introducing the iodine substituent, while direct fluorination techniques continue to evolve. These synthetic advances contribute to making this specialized building block more accessible to the research community.
In conclusion, Benzoic acid,2,3,4-trifluoro-5-iodo- (CAS No. 203916-59-0) represents a fascinating example of a multifunctional aromatic compound with diverse applications across multiple scientific disciplines. Its unique combination of fluorine and iodine substitutions creates a molecular platform with significant potential for innovation in medicinal chemistry, agricultural science, and materials development. As research into halogenated compounds continues to advance, this particular derivative is likely to find even broader utility in scientific and industrial applications.
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